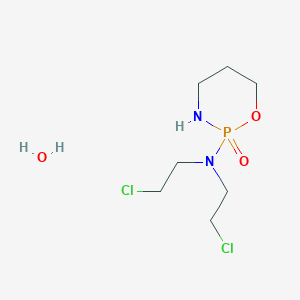
Metoprolol-Tartrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metoprolol tartrate is a member of phenols and an alcohol.
Metoprolol Tartrate is the tartrate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol tartrate antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thus decreasing sympathetic activation, including vasoconstriction, aldosterone secretion.
A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS; HYPERTENSION; and CARDIAC ARRHYTHMIAS.
See also: Metoprolol (has active moiety); Hydrochlorothiazide; metoprolol tartrate (component of); Chlorthalidone; metoprolol tartrate (component of).
Wissenschaftliche Forschungsanwendungen
Individualisierte Medizin und Pädiatrie
Metoprolol-Tartrat (MPT) gewinnt in der pharmazeutischen Forschung zunehmend an Bedeutung für sein Potenzial in der individualisierten Medizin, insbesondere in der Pädiatrie . Es wird aufgrund der gesamten Erfahrungen off-label verwendet .
Orodispersible Filme (ODFs)
ODFs haben sich als akzeptierte alternative Darreichungsform erwiesen. MPT wird bei der Entwicklung von geprägten ODFs auf Basis von Hypromellose mit therapeutisch sinnvollen Einzeldosen von 0,35 bis 3,5 mg für die pädiatrische Anwendung eingesetzt .
3. Tintenstrahldruck für individualisierte Medikamentendosierung Tintenstrahldruck wird als wegweisende Technologie zur präzisen Ablagerung von pharmazeutischen Wirkstoffen (APIs) gehandelt. MPT wird in diesem Zusammenhang zur Entwicklung von geprägten ODFs eingesetzt .
Behandlung von Herzerkrankungen
Beta (β)-Blocker wie Metoprolol sind für die Behandlung von Herzerkrankungen bei Erwachsenen, aber auch bei Frühgeborenen, Neugeborenen und Kindern unerlässlich .
Auswirkungen auf die Tablettenhärte
Die Härte von Tabletten wirkt sich auf die Auflösungsgeschwindigkeit von this compound-Tabletten mit 100 mg aus . Dies ist wichtig, um die Wirksamkeit des Medikaments zu gewährleisten.
Transdermales Medikamentenverabreichungssystem
this compound gilt als ideales Medikament für ein transdermales Medikamentenverabreichungssystem . Stoffe wie SLS, DMSO und Ölsäure können eine signifikante Steigerung der Arzneistoffpermeation bewirken .
β1-Adrenozeptor-Antagonist
this compound ist ein Antagonist des β1-AR (β1-Adrenozeptors). Es hemmt die spontane Endothelin-1-Produktion in vitro und zeigt antihypertensive Eigenschaften .
Eigenschaften
CAS-Nummer |
56392-17-7 |
|---|---|
Molekularformel |
C19H31NO9 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
WPTKISQJQVFSQI-LREBCSMRSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomerische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
56392-17-7 |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
> 98% |
Synonyme |
56392-17-7; 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1); Metoprolol-(+,-) (+)-tartrate salt; Prestwick_1009; AC1O4WIQ; SCHEMBL2051655 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)








